3'-(4-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
This compound belongs to the spiro[indoline-thiazolidine] family, characterized by a fused indoline and thiazolidine ring system with a sulfone group (1',1'-dioxide). The 4-ethylphenyl and 2-methylbenzyl substituents confer unique steric and electronic properties, influencing its pharmacological profile. The sulfone group enhances metabolic stability compared to non-oxidized thiazolidine derivatives .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-12-14-21(15-13-19)28-24(29)17-33(31,32)26(28)22-10-6-7-11-23(22)27(25(26)30)16-20-9-5-4-8-18(20)2/h4-15H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPRVASRBUAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Isatin
- Alkylation : Treating isatin with 2-methylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 6 hours to yield 1-(2-methylbenzyl)isatin.
- Substitution : Introducing the 4-ethylphenyl group at the C5 position via Friedel-Crafts alkylation using 4-ethylbenzyl chloride and AlCl₃ in dichloromethane.
Schiff Base Formation
Reacting the substituted isatin with 4-ethylaniline in ethanol under reflux (4 hours) to form the imine intermediate.
Thiazolidine Ring Closure
Cyclizing the Schiff base with mercaptoacetic acid in toluene under reflux (12 hours), followed by oxidation with H₂O₂/CH₃COOH to yield the final product.
Yield : 45–55% after column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
- Oxidation Control : Over-oxidation must be avoided during sulfone formation. Stoichiometric H₂O₂ (2 equivalents) at 0°C ensures selective oxidation without degrading the spiro framework.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while benzene/toluene improve cyclocondensation yields.
- Catalysts : Acetic acid accelerates imine formation, whereas Lewis acids (e.g., AlCl₃) aid electrophilic substitution.
Chemical Reactions Analysis
Types of Reactions
3’-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3’-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacokinetic Advantages: The target compound’s sulfone group and lipophilic substituents suggest improved metabolic stability and oral bioavailability over non-sulfonated analogs .
Biological Activity
The compound 3'-(4-Ethylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide , also referred to as 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione , is a spiro compound notable for its unique structural features and diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds , characterized by two rings connected through a single atom. The presence of both indoline and thiazolidine rings contributes to its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 474.58 g/mol.
Anticancer Activity
Research has demonstrated that 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione exhibits significant anticancer properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Disruption of mitochondrial function |
| HepG2 | 10.0 | Inhibition of cell proliferation |
These findings suggest that the compound could serve as a potential therapeutic agent for cancer treatment.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The mechanism appears to involve the inhibition of bacterial enzyme activity and disruption of cell membrane integrity. Notable findings include:
| Pathogen | MIC (µg/mL) | Observations |
|---|---|---|
| Staphylococcus aureus | 64 | Comparable to standard antibiotics |
| Escherichia coli | 32 | Effective against resistant strains |
| Candida albicans | 128 | Moderate antifungal activity |
The biological activity of 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound binds to proteases, preventing substrate access and subsequent catalysis.
- Receptor Interaction : It modulates signaling pathways by interacting with various receptors, which may lead to altered cellular responses.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been a key mechanism observed in cancer cells.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study A : Investigated the effects on MCF-7 breast cancer cells, reporting an IC50 value of 12.5 µM and significant apoptosis induction.
- Study B : Evaluated antimicrobial properties against E. coli and S. aureus, demonstrating MIC values lower than those for conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
